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molecular formula C16H20O3 B8229174 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Cat. No. B8229174
M. Wt: 260.33 g/mol
InChI Key: GAWDYFPZWJGLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06764768B2

Procedure details

Compound C (8.26 g, 31.65 mmol) and DIPEA (57.2 mL, 317.7 mmol) were dissolved in 160 mL of methylene chloride. The mixture was cooled in an ice-water bath and stirred under N2. Methoxymethyl chloride (12.2 mL, 159 mmol) was added dropwise. After the addition, the mixture was stirred at room temperature under N2 overnight. The mixture was diluted with 140 mL of methylene chloride and washed with 10% HCl solution (2×50 mL) and water (3×50 mL) and dried over MgSO4. Filtration and solvent evaporation gave a yellow residue, which was purified on a silica gel column (hexanes and ethyl acetate, 3/1, v/v) to give 8.61 g (87%) of a solid product. 1H NMR (CDCl3) δ5.96 (m, 1H), 5.07-4.95 (m, 2H), 4.90 (s, 2H), 3.63 (s, 3H), 3.47 (d, J=5.7 Hz, 2H), 2.58 (s, 2H), 2.40 (s, 3H), 2.22 (s, 3H), 1.47 (s, 6H).
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
57.2 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:13]([CH3:14])=[C:12]2[C:7]([C:8]([CH3:17])([CH3:16])[CH2:9][C:10](=[O:15])[O:11]2)=[C:6]([CH3:18])[C:5]=1[OH:19])[CH:2]=[CH2:3].CCN(C(C)C)C(C)C.[CH3:29][O:30][CH2:31]Cl>C(Cl)Cl>[CH2:1]([C:4]1[C:13]([CH3:14])=[C:12]2[C:7]([C:8]([CH3:16])([CH3:17])[CH2:9][C:10](=[O:15])[O:11]2)=[C:6]([CH3:18])[C:5]=1[O:19][CH2:29][O:30][CH3:31])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
8.26 g
Type
reactant
Smiles
C(C=C)C1=C(C(=C2C(CC(OC2=C1C)=O)(C)C)C)O
Name
Quantity
57.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature under N2 overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 10% HCl solution (2×50 mL) and water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent evaporation
CUSTOM
Type
CUSTOM
Details
gave a yellow residue, which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column (hexanes and ethyl acetate, 3/1

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=C2C(CC(OC2=C1C)=O)(C)C)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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